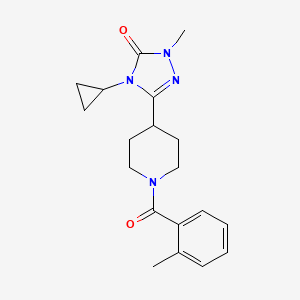

4-cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 4-cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazol-5(4H)-one core substituted with a cyclopropyl group at position 4, a methyl group at position 1, and a piperidin-4-yl moiety linked to a 2-methylbenzoyl group at position 2.

Properties

IUPAC Name |

4-cyclopropyl-2-methyl-5-[1-(2-methylbenzoyl)piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-13-5-3-4-6-16(13)18(24)22-11-9-14(10-12-22)17-20-21(2)19(25)23(17)15-7-8-15/h3-6,14-15H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFOLLBDWGNVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a triazole ring, a piperidine moiety, and a cyclopropyl group, which contribute to its unique pharmacological profile. The molecular weight is approximately 368.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways and offering potential in treating neurodegenerative diseases.

Pharmacological Effects

Research indicates several pharmacological effects associated with the compound:

- Anticancer Activity : Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown promising results in inhibiting growth in BRCA-mutant cells through PARP inhibition mechanisms .

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders .

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to triazole derivatives for their anticancer properties. The lead compound demonstrated an IC50 value in the low nanomolar range against PARP-1, indicating significant potential as an anticancer agent .

| Compound | Target | IC50 (nM) |

|---|---|---|

| 4-Cyclopropyl Compound | PARP-1 | 30 |

| Control Compound | PARP-1 | 200 |

Study 2: Neuropharmacological Evaluation

In another investigation focusing on neuropharmacological effects, the compound was tested for its ability to modulate dopamine receptors. Results indicated that it could enhance dopamine signaling, suggesting its utility in treating disorders characterized by dopaminergic dysfunctions .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of the compound:

- Selectivity : The compound exhibits selectivity towards specific targets, minimizing off-target effects which are often seen with less selective drugs.

- Metabolism : Studies on metabolic stability revealed that the compound maintains its integrity in cryopreserved human hepatocytes, suggesting favorable pharmacokinetic properties .

- Synergistic Effects : When combined with existing therapies, it has shown enhanced efficacy, particularly in cancer treatment regimens .

Scientific Research Applications

The biological activity of 4-cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has been investigated in various studies. Key findings include:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study on related compounds showed that triazole-based structures can inhibit tubulin polymerization and induce apoptosis in cancer cells. The compound's structural features suggest similar potential for targeting cancer pathways .

Antimicrobial Properties

Triazoles are known for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The incorporation of the piperidine moiety may enhance its interaction with biological targets, potentially leading to improved antimicrobial activity .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazolone Derivatives

The following analysis compares the target compound with structurally related 1,2,4-triazol-5(4H)-one derivatives, focusing on substituent variations, molecular properties, and reported biological activities.

Table 1: Structural Comparison of Triazolone Derivatives

Key Structural and Pharmacological Insights

Substituent Impact on Bioactivity :

- The antifungal activity of the difluorophenyl-triazolone derivative (CAS 21354675) highlights the importance of fluorinated aryl groups in enhancing CYP51 binding affinity, a mechanism shared with fluconazole . The target compound’s 2-methylbenzoyl-piperidinyl group may influence lipophilicity and target engagement but lacks direct antifungal data.

- Piperidine-linked analogs (e.g., CAS 1797846-42-4) with isoxazole or tetrazole substituents (CAS 19) suggest modularity in designing kinase or protease inhibitors, though specific targets remain uncharacterized .

Role of Cyclopropyl and Methyl Groups :

- The cyclopropyl group in the target compound may enhance metabolic stability compared to phenyl or alkyl substituents (e.g., CAS 1235440-58-0) . The 1-methyl group is conserved across several analogs, likely preventing oxidation at the N1 position.

Comparative Pharmacokinetic Profiles :

- Aprepitant-related triazolones (e.g., CAS 1148113-53-4) demonstrate the significance of piperazinyl-phenyl motifs in central nervous system (CNS) penetration, a feature absent in the target compound due to its 2-methylbenzoyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.